molecular formula C29H53N3O6 B564953 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A CAS No. 121584-52-9

6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A

Cat. No.: B564953
CAS No.: 121584-52-9
M. Wt: 539.7 g/mol
InChI Key: DIZXHMGPGJSRNA-CBRXDTHZSA-N
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Description

“6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” is an impurity of cyclosporin, which is a calcineurin phosphatase pathway inhibitor, used as an immunosuppressant drug to prevent rejection in organ transplantation .


Molecular Structure Analysis

The molecular formula of “this compound” is C62H109N11O14 and its molecular weight is 1232.59 .

Scientific Research Applications

Novel Derivatives and Conjugates

The preparation of novel cyclosporin A derivatives through acetylation and oxidative cleavage has been studied. This process results in the formation of a carboxylic acid group, which can then be reacted with nucleophiles to create new cyclosporin A conjugates. These novel derivatives have potential implications in various scientific research applications, expanding the scope of cyclosporin A's utility beyond its traditional roles (Paprica, Margaritis, & Petersen, 1992).

Synthesis and Immunomodulatory Activities

Research on the synthesis of cyclosporin A analogues, particularly those modified at specific positions, has been conducted to understand their structural and functional relationships. These studies provide insights into how modifications in cyclosporin A can influence its immunosuppressive activities, which is critical for its application in scientific research and therapeutic interventions (Aebi, Deyo, Sun, Guillaume, Dunlap, & Rich, 1990).

Impact of Structural Modifications

The synthesis of cyclosporin A analogues with specific modifications in their structure has been explored to determine the minimal portion of certain amino acids needed for antimitogenic activity. This research is crucial in understanding the structural elements necessary for cyclosporin A's biological activity and for developing new derivatives with potential research and therapeutic applications (Rich, Dhaon, Dunlap, & Miller, 1986).

Biosynthetic Pathways

The complete biosynthetic pathway of alazopeptin, a tripeptide containing 6-diazo-5-oxo-L-norleucine, has been elucidated. This research enhances our understanding of the enzymology involved in the production of cyclosporin A and its analogues, paving the way for new methods of synthesis and modification (Kawai, Sugaya, Hagihara, Tomita, Katsuyama, & Ohnishi, 2021).

Enzymatic Biosynthesis

Studies on the enzymatic biosynthesis of cyclosporin A and its analogues provide critical insights into the complex process of cyclosporin synthesis. This research is essential for developing more efficient synthesis methods for cyclosporin A and its derivatives, which have significant implications in both scientific research and clinical applications (Lawen, Dittmann, Schmidt, Riesner, & Kleinkauf, 1992).

Mechanism of Action

As an impurity of cyclosporin, “6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” may share similar mechanisms of action. Cyclosporin is known to inhibit the calcineurin phosphatase pathway, which is used as an immunosuppressant drug to prevent rejection in organ transplantation .

Future Directions

Given that “6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” is an intermediate used in the preparation of Cyclosporin derivatives, it may have potential applications in the development of new immunosuppressant drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves the acetylation of Cyclosporin A at the C-3 hydroxyl group, followed by a series of reactions to introduce the L-norleucine moiety at the C-4 position and the dimethylamino group at the C-6 position.", "Starting Materials": ["Cyclosporin A", "Acetic Anhydride", "L-Norleucine", "Diethyl Azodicarboxylate", "Triethylamine", "Dimethylamine", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Chloride", "Water", "Ethyl Acetate", "Methanol"], "Reaction": ["Step 1: Acetylation of Cyclosporin A at the C-3 hydroxyl group using Acetic Anhydride and Triethylamine as a catalyst to form 3-Acetyloxy-Cyclosporin A.", "Step 2: Introduction of the L-norleucine moiety at the C-4 position through a series of reactions involving L-Norleucine, Diethyl Azodicarboxylate, and Triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with Hydrochloric Acid to yield the desired product.", "Step 3: Introduction of the dimethylamino group at the C-6 position through a reaction between 3-Acetyloxy-Cyclosporin A and Dimethylamine in the presence of Sodium Hydroxide. The reaction is carried out in Ethyl Acetate, and the product is isolated by extraction with Water and subsequent purification using Methanol."] }

CAS No.

121584-52-9

Molecular Formula

C29H53N3O6

Molecular Weight

539.7 g/mol

IUPAC Name

[(3R,14S)-5-(dimethylamino)-3,15-dimethyl-14-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-1,6,13-trioxohexadecan-4-yl] acetate

InChI

InChI=1S/C29H53N3O6/c1-19(2)18-23(30-7)29(37)31-26(20(3)4)24(35)14-12-10-11-13-15-25(36)27(32(8)9)28(38-22(6)34)21(5)16-17-33/h17,19-21,23,26-28,30H,10-16,18H2,1-9H3,(H,31,37)/t21-,23+,26+,27?,28?/m1/s1

InChI Key

DIZXHMGPGJSRNA-CBRXDTHZSA-N

Isomeric SMILES

C[C@H](CC=O)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC

Origin of Product

United States

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